molecular formula C8H9N5O2S B14389451 Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate CAS No. 88347-83-5

Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate

Cat. No.: B14389451
CAS No.: 88347-83-5
M. Wt: 239.26 g/mol
InChI Key: KGQZJIUAANZESJ-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound that features an azido group, a pyrimidinyl sulfanyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate typically involves the following steps:

    Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the pyrimidinyl sulfanyl group.

    Esterification: The final step involves the esterification of the intermediate to form the propanoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, suitable solvents (e.g., DMF), and mild heating.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution Reactions: Formation of substituted azides.

    Reduction Reactions: Formation of amines.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azido-3-[(pyridin-2-yl)sulfanyl]propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 2-azido-3-[(thiazol-2-yl)sulfanyl]propanoate: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to other similar compounds

Properties

CAS No.

88347-83-5

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

methyl 2-azido-3-pyrimidin-2-ylsulfanylpropanoate

InChI

InChI=1S/C8H9N5O2S/c1-15-7(14)6(12-13-9)5-16-8-10-3-2-4-11-8/h2-4,6H,5H2,1H3

InChI Key

KGQZJIUAANZESJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=NC=CC=N1)N=[N+]=[N-]

Origin of Product

United States

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